Tetrabenazine

概要

説明

Tetrabenazine is a pharmaceutical compound primarily used for the symptomatic treatment of hyperkinetic movement disorders. It is known for its effectiveness in managing conditions such as chorea associated with Huntington’s disease, Tourette syndrome, and tardive dyskinesia . This compound works by depleting monoamines such as dopamine, serotonin, norepinephrine, and histamine from nerve terminals, thereby reducing involuntary movements .

作用機序

Target of Action

Tetrabenazine primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that plays a crucial role in neurotransmission by transporting monoamines, such as dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles .

Mode of Action

This compound acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamines into synaptic vesicles . This results in the depletion of monoamine neurotransmitters from neuronal stores .

Biochemical Pathways

The inhibition of VMAT2 by this compound affects the monoaminergic signaling pathways within the basal ganglia . By depleting the stores of monoamine neurotransmitters, this compound disrupts the normal functioning of these pathways, particularly the dopaminergic signal transmission .

Result of Action

The primary result of this compound’s action is the control of involuntary body movements . By depleting the stores of monoamine neurotransmitters, particularly dopamine, which is required for fine motor movement, this compound helps manage hyperkinetic movement disorders .

生化学分析

Biochemical Properties

Tetrabenazine plays a crucial role in biochemical reactions by inhibiting VMAT2, which is responsible for transporting neurotransmitters like dopamine, norepinephrine, and serotonin into synaptic vesicles . By binding to VMAT2, this compound prevents the storage of these neurotransmitters, leading to their depletion in the synaptic cleft . This interaction is non-competitive and results in a decrease in neurotransmitter release, thereby reducing hyperkinetic movements .

Cellular Effects

This compound affects various types of cells, particularly neuronal cells. It influences cell function by depleting dopamine levels, which impacts cell signaling pathways and gene expression . The reduction in dopamine levels can lead to changes in cellular metabolism and neurotransmitter dynamics . In neuronal cells, this compound’s inhibition of VMAT2 disrupts the normal release of neurotransmitters, affecting synaptic transmission and overall neuronal communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to VMAT2 and inhibiting its function . This binding interaction locks VMAT2 in an occluded conformation, preventing the transport of neurotransmitters into synaptic vesicles . The inhibition of VMAT2 leads to a decrease in the availability of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby reducing hyperkinetic movements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over extended periods, this compound can lead to a sustained reduction in neurotransmitter levels, which may result in changes in neuronal function and behavior . Additionally, the degradation of this compound and its metabolites can influence its efficacy and safety profile over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces hyperkinetic movements without significant adverse effects . At higher doses, it can lead to toxic effects such as sedation, depression, and motor impairments . These threshold effects highlight the importance of careful dosage management to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by the enzyme CYP2D6 . The major metabolites, dihydrothis compound (HTBZ), are active and contribute to the overall pharmacological effects of the drug . The metabolic pathways involve the conversion of this compound to HTBZ, which is then further metabolized and excreted . These metabolic processes influence the drug’s bioavailability and duration of action .

Transport and Distribution

This compound is rapidly distributed to the brain following administration, with the highest binding observed in the striatum . The compound interacts with VMAT2 in neuronal cells, affecting the transport and storage of neurotransmitters . The distribution of this compound within tissues is influenced by its protein binding properties, with a significant portion bound to plasma proteins . This distribution pattern affects the localization and accumulation of the drug in target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within synaptic vesicles in neuronal cells . The compound’s inhibition of VMAT2 affects its activity and function within these vesicles, leading to a reduction in neurotransmitter storage and release . The targeting of this compound to specific compartments within neuronal cells is crucial for its therapeutic effects in managing hyperkinetic disorders .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tetrabenazine involves multiple steps, starting from the precursor compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key steps include:

Alkylation: The precursor is alkylated using isobutyl bromide in the presence of a base to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Oxidation: This intermediate is then oxidized to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-one.

Cyclization: The final step involves cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity of the final product .

化学反応の分析

Types of Reactions: Tetrabenazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: It can be reduced to form dihydrothis compound.

Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Dihydrothis compound.

Substitution: Halogenated this compound derivatives.

科学的研究の応用

Tetrabenazine has a wide range of scientific research applications:

類似化合物との比較

Deutetrabenazine: A deuterated form of this compound with a longer duration of action and potentially fewer side effects.

Valbenazine: Another VMAT2 inhibitor used for the treatment of tardive dyskinesia.

Comparison:

Deuthis compound vs. This compound: Deuthis compound has a longer half-life due to the presence of deuterium, which slows down its metabolism.

Valbenazine vs. This compound: Valbenazine is specifically approved for tardive dyskinesia and has a different pharmacokinetic profile, with a longer half-life and different metabolic pathways.

This compound remains unique due to its historical significance as one of the first VMAT2 inhibitors and its broad application in treating various hyperkinetic disorders .

生物活性

Tetrabenazine (TBZ) is a well-studied compound primarily used in the treatment of hyperkinetic movement disorders, notably chorea associated with Huntington's disease. Its biological activity is largely attributed to its role as a vesicular monoamine transporter (VMAT) inhibitor, specifically targeting VMAT2.

This compound acts as a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), which is crucial for the packaging of neurotransmitters into vesicles within presynaptic neurons. This action leads to a depletion of monoamines, particularly dopamine, serotonin, and norepinephrine, from the synaptic cleft. The selectivity of TBZ for VMAT2 over VMAT1 is significant, with reported IC50 values of 0.3 μM and 3.4 μM, respectively .

Key Findings:

- Dopamine Depletion: TBZ decreases dopamine levels by approximately 40% in the brain .

- Serotonin and Norepinephrine: It also reduces serotonin by 44% and norepinephrine by 41% .

- Behavioral Effects: In animal models, TBZ has been shown to influence motor control and behavior, including reductions in spontaneous locomotion and increased cFos expression in brain regions such as the thalamus and hippocampus .

Huntington's Disease

This compound has been extensively evaluated in clinical settings for its efficacy in managing chorea associated with Huntington's disease. Multiple studies have demonstrated its effectiveness:

- A double-blind study revealed that TBZ significantly reduced chorea severity on the Unified Huntington Disease Rating Scale (UHDRS), with a mean reduction of 23.5% compared to placebo .

- In long-term studies, up to 86% of patients with severe chorea showed marked or very good responses to TBZ treatment .

Other Movement Disorders

TBZ has also been reported to be effective in treating various hyperkinetic movement disorders:

- A crossover trial involving patients with tardive dyskinesia and dystonias showed improvement across all evaluated conditions, with notable efficacy in Meige disease and other forms of dystonia .

- Side effects were generally mild and included drowsiness, insomnia, and parkinsonian features, often resolving with continued treatment or dosage adjustments .

Long-Term Safety and Efficacy

A comprehensive review of patient data from 1979 to 2004 indicated that this compound was associated with long-term improvement in chorea symptoms without significant adverse effects. Of the patients treated for chorea:

- Moderate Chorea: 52% showed marked response.

- Severe/Disabling Chorea: 68% exhibited similar responses .

Summary of Research Findings

| Study Type | Population | Key Findings |

|---|---|---|

| Double-blind trial | Huntington's disease patients | 23.5% reduction in UHDRS scores; rapid onset |

| Crossover trial | Various hyperkinetic disorders | Improvement in all evaluated conditions |

| Long-term follow-up | Patients treated from 1979 | Long-term safety; high response rates |

特性

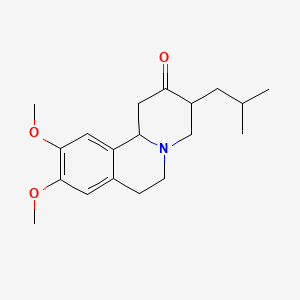

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501127442 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ... | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from methanol | |

CAS No. |

718635-93-9, 58-46-8 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。